Compound Description: 3-Methylbutanal is an aldehyde that contributes to the malty aroma in Raclette-type cheese and other fermented products. It is formed during fermentation through a pathway involving leucine and α-ketoacids. []
3-Methylbutan-1-ol
Compound Description: 3-Methylbutan-1-ol, also known as isoamyl alcohol, is an alcohol that contributes to the malty aroma in Raclette-type cheese and other fermented products. Like 3-Methylbutanal, it is also formed during fermentation from leucine. [] 3-Methylbutan-1-ol, along with 2-methylbutan-1-ol, are identified as significant contributors to the "sweet, cheesy, mouldy" aroma in raw spirits. []
2-Methylbutan-1-ol
Compound Description: 2-Methylbutan-1-ol, also known as active amyl alcohol, is an alcohol that, along with 3-methylbutan-1-ol, are identified as significant contributors to the "sweet, cheesy, mouldy" aroma in raw spirits. []
3-Methylbut-1-ene
Compound Description: 3-Methylbut-1-ene is an alkene and a product of 3-methylbutan-1-ol dehydration. Catalysts composed of mixed aluminum and barium oxides in a homogenous, mesoporous structure are utilized in this dehydration process. []
2-Amino-3-methylpent-4-enoic acid
Compound Description: 2-Amino-3-methylpent-4-enoic acid exists as stereoisomers and serves as a precursor in the stereoselective synthesis of L-alloisoleucine and (R)-2-methylbutan-1-ol. Enzymatic reactions involving L-aminoacylase and L-amino acid oxidase are employed to obtain the desired stereoisomer. []
(R)-2-Methylbutan-1-ol
Compound Description: (R)-2-Methylbutan-1-ol is an optically active alcohol. Its synthesis can be achieved via a chemoenzymatic process involving 2-amino-3-methylpent-4-enoic acid and enzymes like L-aminoacylase and L-amino acid oxidase. []
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